(2-Methoxy-6-methylpyridin-3-yl)methanol
Overview
Description
(2-Methoxy-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the second position, a methyl group at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol typically involves the reaction of 2-methoxy-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism where the hydroxymethyl group is introduced at the third position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-6-methylpyridine-3-carboxylic acid.
Reduction: 2-Methoxy-6-methylpyridin-3-ylmethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Methoxy-6-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridin-3-yl)methanol: Similar structure but with the methyl group at the fourth position.
6-Methoxy-3-methylpyridin-2-yl)methanol: Similar structure but with the methoxy group at the sixth position and the hydroxymethyl group at the second position.
Uniqueness
(2-Methoxy-6-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological molecules. This unique arrangement can lead to distinct biological activities and applications in various fields .
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFCQPJTQLELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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